Cas no 15215-11-9 (1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-6-hydroxy-, (4aS,5R,6R)-)
15215-11-9 structure
Product Name:1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-6-hydroxy-, (4aS,5R,6R)-
Numero CAS:15215-11-9
MF:C10H12O4
MW:196.199883460999
CID:182660
PubChem ID:203797
Update Time:2025-04-19
1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-6-hydroxy-, (4aS,5R,6R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-6-hydroxy-, (4aS,5R,6R)-
- (3R,4R,4aS)-4-ethenyl-3-hydroxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one
- (4aS,5R,6R)-6-Hydroxy-5-vinyl-4,4a,5,6-tetrahydro-1H,3H-pyrano[3,4-c]pyran-1-one
- 6-alpha-Hydroxy-5-alpha-vinyl-4,4a-beta,5,6-tetrahydro-1H,3H-pyrano(3,4-c)pyran-1-one
- 15215-11-9
- InChI=1/C10H12O4/c1-2-6-7-3-4-13-10(12)8(7)5-14-9(6)11/h2,5-7,9,11H,1,3-4H2/t6-,7+,9-/m1/s1
- 1H,3H-Pyrano(3,4-c)pyran-1-one, 4,4a-beta,5,6-tetrahydro-6-alpha-hydroxy-5-alpha-vinyl-
- DTXSID70164961
- 5-Ethenyl-4,4a,5,6-tetrahydro-6-hydroxy-1H,3H-pyrano(3,4-c)pyran-1-one (4aalpha,5beta,6alpha)-
- Sweroside aglycone
- 1H,3H-Pyrano(3,4-c)pyran-1-one, 5-ethenyl-4,4a,5,6-tetrahydro-6-hydroxy-, (4aalpha,5beta,6alpha)-
- HBAKFDGYROBYSH-BKPPORCPSA-
-
- Inchi: 1S/C10H12O4/c1-2-6-7-3-4-13-10(12)8(7)5-14-9(6)11/h2,5-7,9,11H,1,3-4H2/t6-,7+,9-/m1/s1
- Chiave InChI: HBAKFDGYROBYSH-BKPPORCPSA-N
- Sorrisi: O1C=C2C(=O)OCC[C@H]2[C@@H](C=C)[C@@H]1O
Proprietà calcolate
- Massa esatta: 196.074
- Massa monoisotopica: 196.074
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 14
- Conta legami ruotabili: 1
- Complessità: 295
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.7
- Superficie polare topologica: 55.8Ų
Proprietà sperimentali
- Densità: 1.27
- Punto di ebollizione: 361.3°Cat760mmHg
- Punto di infiammabilità: 146.1°C
- Indice di rifrazione: 1.546
1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-6-hydroxy-, (4aS,5R,6R)- Letteratura correlata
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
15215-11-9 (1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-6-hydroxy-, (4aS,5R,6R)-) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso